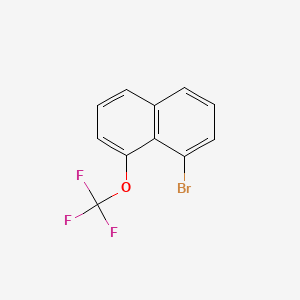

1-Bromo-8-(trifluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C11H6BrF3O |

|---|---|

Molecular Weight |

291.06 g/mol |

IUPAC Name |

1-bromo-8-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H6BrF3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)16-11(13,14)15/h1-6H |

InChI Key |

JIXFXUINYHDHDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-8-(trifluoromethoxy)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-Bromo-8-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be displaced by other nucleophiles, such as cyanide, to form nitriles.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research, including:

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The trifluoromethoxy group can also participate in various electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 1-bromo-8-(trifluoromethoxy)naphthalene with related compounds:

Thermal and Solubility Behavior

- Thermal Stability : The trifluoromethoxy group confers higher thermal stability (decomposition >200°C) compared to methoxy (-OCH₃) or methyl (-CH₃) derivatives .

- Solubility : Lipophilicity increases with -OCF₃, making the compound more soluble in organic solvents (e.g., THF, DCM) but less in polar solvents like water .

Key Research Findings

Semiconductor Performance : Naphthalene derivatives with -OCF₃ or -CF₃ groups at the 8-position exhibit air-stable n-type semiconductor behavior, with electron mobilities up to 0.12 cm²/V·s .

Synthetic Challenges : Introducing -OCF₃ at the 8-position requires careful optimization due to steric hindrance, as seen in low yields (16–38%) for analogous T3P-mediated couplings .

Crystal Packing : Analogous compounds like 1-bromo-8-(phenylselenyl)naphthalene exhibit slipped π-stacking interactions, suggesting similar packing behavior for the trifluoromethoxy derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.